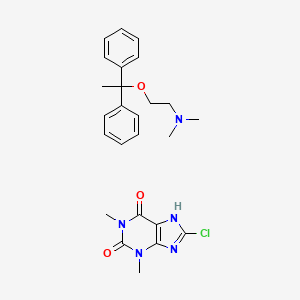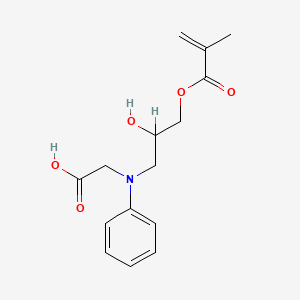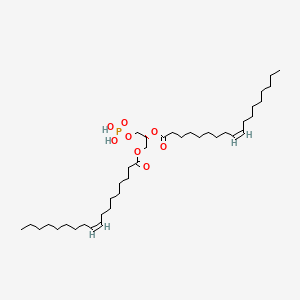
1,2-Dioleoyl-sn-glycerol-3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester, also known as sodium diarsenate or [2, 3-bis(octadec-9-enoyloxy)propoxy]phosphonic acid, belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. 9-Octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester has been primarily detected in blood. Within the cell, 9-octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester is primarily located in the membrane (predicted from logP) and intracellular membrane.
1,2-bis(octadec-9-enoyl)phosphatidic acid is a phosphatidic acid (36:2) in which both acyl groups are specified as octadec-9-enoyl. It has a role as a mouse metabolite and a rat metabolite.
Applications De Recherche Scientifique
1. Role in Glycerol Reorientation and Lipid Stereochemistry
1,2-Dioleoyl-sn-glycerol-3-phosphate plays a critical role in the reorientation of glycerol in lipid metabolism. Studies on macrophage-like cells have shown that this compound is involved in the formation of bis(monoacylglycerol)phosphate (BMP) with a unique stereoconfiguration, different from other mammalian phospholipids. This process suggests the involvement of a stereospecific enzyme capable of altering the stereochemistry of the lipid, which is pivotal for its physiological function (Thornburg et al., 1991).
2. Impact on Water Structure in Phospholipid Monolayers
Research indicates that 1,2-Dioleoyl-sn-glycerol-3-phosphate influences the structure and hydration of interfacial water in phospholipid monolayers. The introduction of this compound in monolayer studies has shown significant effects on the alignment and hydrogen bonding of water molecules, suggesting its relevance in understanding lipid-water interactions at biological interfaces (Pullanchery et al., 2018).
3. Involvement in Plasma Membrane Diacylglycerol Metabolism
1,2-Dioleoyl-sn-glycerol-3-phosphate is also crucial in the metabolism of diacylglycerols in plasma membranes. Studies using radiolabeled 1,2-diacylglycerols in fibroblast cells have revealed the conversion of these compounds into various lipid types, including phosphatidylcholine and triacylglycerol. This process is influenced by the fatty acyl composition, highlighting the importance of 1,2-Dioleoyl-sn-glycerol-3-phosphate in cellular lipid metabolism and signaling (Florin-Christensen et al., 1992).
4. Applications in Enzyme Assays
This compound has been used in the development of sensitive assays, such as for phosphatidate phosphohydrolase. Its properties allow for more precise measurement and understanding of enzyme activities, contributing significantly to biochemical research (Germershausen et al., 1980).
5. Role in Phospholipid Synthesis and Modification
1,2-Dioleoyl-sn-glycerol-3-phosphate is involved in the synthesis and modification of phospholipids. Its reactions with other compounds have been studied to understand the formation of various phospholipid derivatives, which are essential for cell membrane structure and function (Aneja & Davies, 1974).
Propriétés
Numéro CAS |
61617-08-1 |
|---|---|
Formule moléculaire |
C39H73O8P |
Poids moléculaire |
701 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-/t37-/m1/s1 |
Clé InChI |
MHUWZNTUIIFHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)
![4-ethyl-6-[3-methyl-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1199848.png)

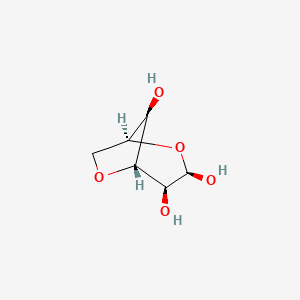
![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)
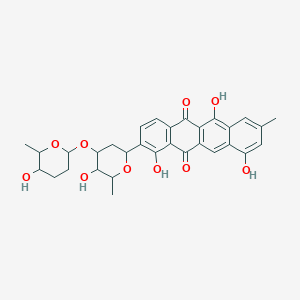
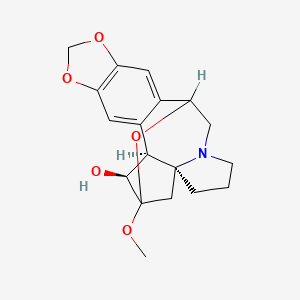
![(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl N-methylcarbamate](/img/structure/B1199858.png)
![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)

